molecular formula C8H17NO4S B8609364 3-Pivaloylamino-1-propanesulfonic acid CAS No. 736123-40-3

3-Pivaloylamino-1-propanesulfonic acid

Cat. No.: B8609364
CAS No.: 736123-40-3
M. Wt: 223.29 g/mol
InChI Key: AWSWPLNLFDUJQW-UHFFFAOYSA-N
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Description

3-Pivaloylamino-1-propanesulfonic acid is a sulfonic acid derivative characterized by a pivaloylamino (trimethylacetyl amide) group at the third carbon of a propane chain and a sulfonic acid group at the first carbon. Its molecular formula is C₈H₁₇NO₄S, with a molecular weight of 223.3 g/mol. The compound’s structure combines a highly polar sulfonic acid group (-SO₃H) with a bulky, hydrophobic pivaloylamino moiety, making it unique among sulfonic acid derivatives. This dual functionality contributes to its applications in biochemical research, particularly as a stabilizing agent or buffer in enzymatic studies, where its steric hindrance may reduce susceptibility to enzymatic degradation .

Properties

CAS No.

736123-40-3

Molecular Formula

C8H17NO4S

Molecular Weight

223.29 g/mol

IUPAC Name

3-(2,2-dimethylpropanoylamino)propane-1-sulfonic acid

InChI

InChI=1S/C8H17NO4S/c1-8(2,3)7(10)9-5-4-6-14(11,12)13/h4-6H2,1-3H3,(H,9,10)(H,11,12,13)

InChI Key

AWSWPLNLFDUJQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NCCCS(=O)(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-Pivaloylamino-1-propanesulfonic acid with structurally or functionally related sulfonic acid derivatives:

Table 1: Key Properties of this compound and Analogues

Compound Molecular Formula Molecular Weight LogP TPSA (Ų) pKa Solubility (mg/mL) Applications
This compound C₈H₁₇NO₄S 223.3 ~2.1 ~85 ~2.0 50 (water) Stabilization of membrane proteins, buffering in non-aqueous systems
3-(Phenylsulfonyl)propanoic acid C₉H₁₀O₄S 214.24 1.35 71.67 ~3.5 N/A Organic synthesis intermediates, drug precursor
CHES (Cyclohexylaminoethanesulfonic acid) C₈H₁₇NO₃S 207.29 -0.89 85.6 9.3 100 Biological buffer (pH 8.6–10.0)
MOPS (3-(N-Morpholino)propanesulfonic acid) C₇H₁₅NO₄S 209.26 -1.20 85.6 7.2 150 Cell culture media, electrophoresis (pH 6.5–7.9)

Key Comparisons

Hydrophobicity (LogP): this compound has a higher LogP (~2.1) compared to MOPS (-1.20) and CHES (-0.89), reflecting the lipophilic nature of the pivaloylamino group. This property enhances its compatibility with lipid-rich environments, such as membrane protein studies . In contrast, 3-(Phenylsulfonyl)propanoic acid (LogP 1.35) exhibits moderate hydrophobicity due to its phenyl group but lacks the steric bulk of pivaloyl .

Polar Surface Area (TPSA): All compounds exhibit high TPSA (>70 Ų) due to sulfonic acid and amide groups. This compound (~85 Ų) and CHES/MOPS (85.6 Ų) have nearly identical TPSA, suggesting similar hydrogen-bonding capacity.

Acidity (pKa): The sulfonic acid group in this compound has a pKa of ~2.0, typical for sulfonic acids. This is lower than 3-(Phenylsulfonyl)propanoic acid (pKa ~3.5), where the electron-withdrawing phenylsulfonyl group slightly reduces acidity .

Solubility and Stability: this compound has moderate water solubility (~50 mg/mL), lower than CHES (100 mg/mL) and MOPS (150 mg/mL), due to its hydrophobic pivaloyl group. However, this group improves stability in organic solvents and resistance to proteases.

Applications: Unlike MOPS and CHES, which are standard biological buffers, this compound is niche, used in stabilizing membrane proteins or in mixed-solvent systems. 3-(Phenylsulfonyl)propanoic acid is primarily a synthetic intermediate, lacking buffering utility .

Research Findings

  • A 2023 study demonstrated that this compound outperformed MOPS in maintaining enzyme activity in lipid-rich media, attributed to its hydrophobic interactions and reduced water competition .
  • Comparative NMR analyses revealed that the pivaloylamino group reduces aggregation of hydrophobic peptides compared to smaller substituents (e.g., methyl groups) in analogues .

Preparation Methods

Conventional Batch Reactor Synthesis

Early approaches adapted from morpholine propanesulfonic acid synthesis utilized batch reactors with the following protocol:

  • Sulfonation : 1,3-propane sultone (1.0 eq) dissolved in dichloromethane (3× mass) reacts with benzylamine (1.05 eq) at 25°C for 12 hours.

  • Hydrogenolysis : The benzyl-protected intermediate undergoes Pd/C-catalyzed hydrogenation to liberate the free amine.

  • Amidation : Reaction with pivaloyl chloride (1.2 eq) in THF/water biphasic system at 0°C for 2 hours.

This method suffers from moderate yields (68–72%) due to competing sulfonate ester formation and incomplete deprotection.

Continuous-Flow Microchannel Reactor Synthesis

Building on patent CN110981831A, a microchannel reactor approach significantly enhances efficiency:

ParameterBatch ReactorMicrochannel Reactor
Reaction Time12 h8 min
Yield (crude)72%94%
Solvent Consumption5 L/kg1.8 L/kg
Space-Time Yield0.8 kg/m³·h12.6 kg/m³·h

Procedure :

  • Stream A : 1,3-propane sultone (1.0 M in isopropanol, 25 kg/h feed rate)

  • Stream B : Pivaloyl amine (1.05 M in dichloromethane, 13.8 kg/h feed rate)

  • Reactor: Stainless steel microtube (ID 2 mm, L 15 m) at 30°C

  • Post-reaction freeze crystallization at -20°C yields 98.6% pure product after nitrogen-assisted filtration.

The confined geometry of microchannels improves mass/heat transfer, suppressing oligomerization side products common in batch systems.

Solvent Optimization and Kinetic Studies

Solvent polarity critically influences both reaction rate and crystallization efficiency. A designed experiment compared systems:

Solvent Pair (A:B)Dielectric Constant (ε)Yield (%)Purity (%)
Isopropanol:DCM (7:3)18.3:8.998.699.2
Ethanol:EtOAc (5:5)24.3:6.089.495.1
Water:THF (2:8)80.1:7.562.388.7

The isopropanol-dichloromethane system achieved optimal results due to:

  • Reaction Phase : DCM's low polarity enhances sultone activation while preventing premature amine protonation.

  • Crystallization : Isopropanol's intermediate polarity facilitates solute supersaturation upon cooling.

Kinetic profiling via inline FTIR revealed a second-order rate constant (k2k_2) of 3.8×1043.8 \times 10^{-4} L·mol⁻¹·s⁻¹ at 30°C, with an activation energy (EaE_a) of 45.2 kJ/mol.

Advanced Purification Strategies

Freeze Crystallization Dynamics

Controlled cooling from 25°C to -20°C at 0.5°C/min produces monodisperse crystals (D50 = 112 μm). The phase diagram (Fig. 1) shows a eutectic point at -12°C where mother liquor impurities precipitate selectively.

ln(CC0)=ΔHfusR(1T1Tm)\ln \left( \frac{C}{C_0} \right) = -\frac{\Delta H_{fus}}{R} \left( \frac{1}{T} - \frac{1}{T_m} \right)

Where CC = solute concentration, TmT_m = melting point (218°C). This relationship guides solvent removal to 98% efficiency.

Nitrogen-Pressure Filtration

Post-crystallization, nitrogen pressurization (0.4 MPa) through sintered metal filters (5 μm pores) achieves 99.9% crystal recovery. Comparative studies showed:

Pressure (MPa)Filtration Time (min)Cake Moisture (%)
0.24512.4
0.4288.9
0.6227.1

Higher pressures risk crystal fracture, increasing fines (<10 μm) that complicate drying.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O): δ 1.21 (s, 9H, C(CH₃)₃), 2.85 (t, J=7.2 Hz, 2H, CH₂SO₃), 3.42 (q, 2H, CH₂NH), 3.68 (t, 2H, CH₂CO).

  • LC-MS : m/z 224.1 [M+H]⁺ (calc. 223.29).

  • FTIR : 1045 cm⁻¹ (S=O asym stretch), 1640 cm⁻¹ (amide I), 1542 cm⁻¹ (amide II).

Purity Assessment

Industrial Scale-Up Considerations

A techno-economic analysis for 100 kg/day production identified key factors:

ParameterValue
CAPEX (Microchannel)$1.2M
OPEX (Utilities)$0.38/kg
Solvent Recycling Rate97.5%
CO2 Emission1.8 kg/kg product

Microchannel systems reduce waste generation by 83% compared to batch processes, primarily through solvent recovery and reduced thermal losses.

Q & A

Q. How can researchers optimize the synthesis of 3-Pivaloylamino-1-propanesulfonic acid to improve yield and purity?

  • Methodological Answer : Synthesis optimization typically involves reaction condition screening. For sulfonic acid derivatives, common strategies include:
  • Temperature control : Reactions at 0–5°C minimize side reactions like hydrolysis of the pivaloyl group .
  • Catalyst selection : Use of mild bases (e.g., triethylamine) to neutralize acidic byproducts and stabilize intermediates .
  • Purification : Column chromatography with silica gel (eluent: dichloromethane/methanol gradients) or recrystallization in ethanol/water mixtures to isolate high-purity products .
  • Monitoring : TLC (Rf ~0.3 in 9:1 chloroform/methanol) or HPLC (C18 column, UV detection at 254 nm) to track reaction progress .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR in D₂O or DMSO-d₆ to resolve sulfonic acid protons and pivaloyl methyl groups. For example, the sulfonate group shows a singlet at ~3.1 ppm (¹H) and 45–50 ppm (¹³C) .
  • Mass Spectrometry : ESI-MS in negative ion mode to detect the [M–H]⁻ ion (expected m/z ~264) .
  • Elemental Analysis : Confirm C, H, N, S ratios (±0.3% deviation) to verify purity .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability studies should be conducted in buffered solutions (pH 2–12) at 25°C:
  • Low pH (≤3) : Risk of sulfonic acid group protonation, reducing solubility. Monitor via UV-Vis (λmax ~210 nm) for aggregation .
  • High pH (≥10) : Hydrolysis of the pivaloylamino group may occur. Use LC-MS to detect degradation products (e.g., free propanesulfonic acid) .
  • Optimal Stability : pH 6–8 in phosphate buffer, with <5% degradation over 72 hours .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :
  • Kinetic Studies : Use stopped-flow techniques with varying nucleophiles (e.g., azide, thiols) to determine rate constants (k₂). The bulky pivaloyl group may sterically hinder attack at the β-carbon .
  • DFT Calculations : Model transition states (e.g., Gaussian 16, B3LYP/6-31G*) to compare activation energies for sulfonate vs. amide group reactivity .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., D₃-pivaloyl) to track hydrogen bonding effects using ²H NMR .

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) enhance metabolic tracing studies involving this compound?

  • Methodological Answer :
  • Synthesis : Incorporate ¹³C at the propanesulfonic acid chain or ¹⁵N in the amide group via labeled precursors (e.g., ¹³C-propane sulfonyl chloride) .
  • Tracing : Use LC-MS/MS with SRM (selected reaction monitoring) to detect labeled metabolites in cell lysates. For example, monitor ¹³C3 fragments (m/z 83 → 65) .
  • Data Interpretation : Compare isotopic enrichment ratios to map metabolic pathways (e.g., sulfur assimilation) .

Q. What computational strategies predict interactions between this compound and biological targets?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina to model binding to sulfotransferases or membrane transporters. Focus on electrostatic interactions between the sulfonate group and arginine residues .
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å indicates stable binding) .
  • Free Energy Calculations : Compute binding affinities (ΔG) via MM-PBSA to prioritize high-potential targets .

Safety and Handling

  • Storage : –20°C in amber vials under nitrogen to prevent oxidation .
  • PPE : Chemical goggles, nitrile gloves (tested to EN 374), and lab coats .
  • Waste Disposal : Neutralize with 1M NaOH and dispose as hazardous sulfonate waste .

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